[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride
Description
[(1R,2S)-2-Benzylcyclopropyl]methanamine hydrochloride is a chiral cyclopropylamine derivative featuring a benzyl substituent on the cyclopropane ring and a primary amine group, stabilized as a hydrochloride salt. This compound is utilized as a building block in organic synthesis and pharmaceutical research, particularly in the development of serotonin receptor modulators (). Its stereochemistry (1R,2S) is critical for biological activity, as demonstrated in related compounds targeting G protein-coupled receptors .
Properties
IUPAC Name |
[(1R,2S)-2-benzylcyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-11-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFGUTDYSSBHFJ-DHXVBOOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CN)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1CN)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138519-03-4 | |
| Record name | rac-[(1R,2S)-2-benzylcyclopropyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of benzyl chloride with cyclopropylamine under basic conditions to form the intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.
Major Products Formed
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Cyclopropylmethanamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Variants
Table 1: Key Structural Analogs
Key Observations :
- Substituent Effects : The benzyl group in the target compound enhances π-π interactions in receptor binding, whereas methyl or cyclohexyl substituents (e.g., ) alter lipophilicity and steric bulk, impacting bioavailability .
- Stereochemistry : The (1R,2S) configuration is associated with higher selectivity for serotonin 2C receptors compared to (1R,2R) isomers, which may exhibit off-target effects .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Data for Selected Analogs
Key Findings :
- Receptor Selectivity : Fluorinated analogs (e.g., (+)-40 in ) show enhanced 5-HT2C agonism (EC₅₀ ~8 nM) compared to the benzyl derivative (EC₅₀ ~12 nM), likely due to improved hydrogen bonding with receptor residues .
- Solubility and LogP : The hydrochloride salt form improves aqueous solubility across analogs. The benzyl derivative’s LogP (2.8) suggests moderate lipophilicity, balancing membrane permeability and metabolic stability .
Commercial Availability and Pricing
Table 3: Commercial Data (2023–2025)
| Compound | Supplier | Purity | Price (50 mg) |
|---|---|---|---|
| Target Compound | CymitQuimica | 95% | €698 |
| [(1R,2S)-1-Methyl-2-phenyl] analog | ECHEMI | 95% | $POA |
| rac-2-Cyclohexyl analog | Enamine Ltd | 95% | Discontinued |
Note: The benzyl derivative is more cost-effective (€698/50 mg) than specialized fluorinated analogs, which are often custom-synthesized .
Biological Activity
[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to a class of cyclopropyl-containing amines, which have been synthesized through various methods. Recent advancements in organic synthesis have enabled the efficient production of such compounds with high enantioselectivity. For instance, N-substituted derivatives of cyclopropylmethylamines have been developed to enhance their receptor selectivity and potency .
Receptor Interactions
This compound exhibits significant activity at several neurotransmitter receptors:
- 5-HT Receptors : The compound has been studied for its agonistic properties at the 5-HT2C receptor, displaying a Ki value indicative of high affinity. For instance, certain derivatives showed an EC50 of 23 nM at the 5-HT2C receptor, suggesting strong activity .
- Dopamine Receptors : Preliminary studies indicate that this compound may also interact with dopamine receptors, although specific binding affinities and functional outcomes require further investigation.
- Adrenergic Receptors : Some studies suggest potential interactions with adrenergic receptors, which could implicate it in cardiovascular effects.
Case Studies
Several case studies illustrate the biological activity of cyclopropyl-containing amines:
- Weight Management : A study on related compounds demonstrated a reduction in food intake in rodent models when administered orally. The mechanism was linked to serotonin receptor modulation .
- Anxiety Models : Research involving cyclopropyl derivatives indicated anxiolytic-like effects in animal models, suggesting potential applications in treating anxiety disorders.
Data Summary
| Compound | Target Receptor | EC50 (nM) | Ki (nM) | Effect |
|---|---|---|---|---|
| This compound | 5-HT2C | 23 | 81 | Agonist |
| Related Cyclopropyl Derivative | Dopamine D2 | TBD | TBD | Potential Modulator |
| N-substituted Cyclopropyl Amine | Adrenergic | TBD | TBD | Potential Cardiovascular |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
